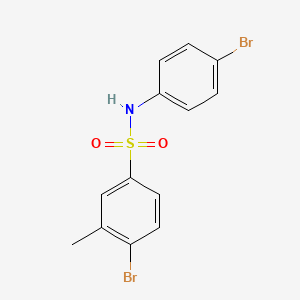
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BBS and belongs to the family of sulfonamides.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been suggested that it may act as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide exhibits cytotoxic effects against various cancer cell lines. It has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide in lab experiments is its potential as an anticancer agent. Additionally, it has been found to exhibit selectivity towards certain cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the research on 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. Finally, the development of more soluble derivatives of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide could lead to the development of more effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is a multistep process that involves the reaction of 4-bromoaniline and 3-methylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a second equivalent of 4-bromoaniline to yield the final product. The overall yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity against various cancer cell lines. Additionally, it has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes.
Propriétés
IUPAC Name |
4-bromo-N-(4-bromophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-11-4-2-10(14)3-5-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWPOUHFJYCNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


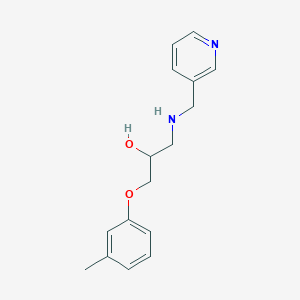
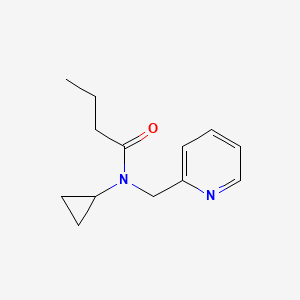
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
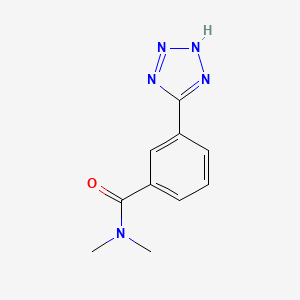
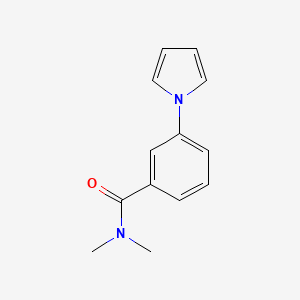
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
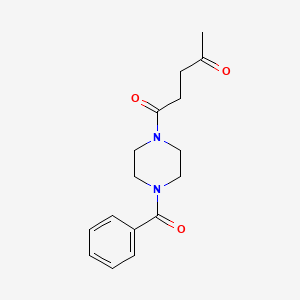
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)

![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)
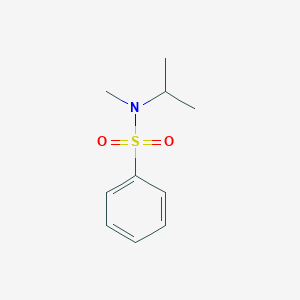
![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)